molecular formula C19H29N3OS B2809755 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide CAS No. 392320-85-3

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide

Cat. No.: B2809755
CAS No.: 392320-85-3
M. Wt: 347.52
InChI Key: TVAAVFXHQHBRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide is a synthetic organic compound designed for research applications. This molecule is built on a 1,3,4-thiadiazole heterocyclic core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure for interacting with biological targets . The core structure is substituted at the 5-position with a 1-adamantyl group, a bulky, lipophilic cage structure known to enhance metabolic stability and influence pharmacokinetic properties . At the 2-position, the molecule features a 2-ethyl-N-methylbutanamide moiety, which contributes to its overall molecular diversity and properties. The 1,3,4-thiadiazole ring system is a well-known bioisostere of pyrimidine and other heterocycles, which allows derivatives to potentially disrupt essential cellular processes . Scientific literature on closely related structural analogs has reported a range of biological activities, including antimicrobial , anti-inflammatory , and anti-HIV-1 properties . Furthermore, adamantane-containing 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic properties and potential as anticancer agents, with studies indicating they may function by inhibiting specific enzymes or disrupting cell cycle progression . Researchers may find this compound valuable for exploring structure-activity relationships (SAR), developing new therapeutic leads, or studying the mechanism of action of adamantyl-heterocycle hybrids. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-4-15(5-2)16(23)22(3)18-21-20-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAVFXHQHBRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the introduction of the adamantyl group. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives. Substitution reactions can lead to a variety of substituted adamantyl-thiadiazole compounds .

Scientific Research Applications

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

  • N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (C₁₉H₂₀ClN₃OS): Replaces the aliphatic amide with a 3-chlorobenzamide group.
  • N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide (C₂₀H₂₂ClN₃OS): Incorporates a chloro-phenylacetamide group.
  • N-Benzyl-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide (C₂₄H₃₁N₃OS): Features a benzyl group and a bulkier butanamide chain. The benzyl substituent may enhance CNS penetration but could reduce metabolic stability .

Non-Adamantyl Thiadiazole Derivatives

  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (C₁₀H₁₀N₃OS₂): Lacks the adamantyl group, resulting in lower molecular weight (279.33 g/mol) and improved aqueous solubility. However, reduced hydrophobicity diminishes membrane permeability .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (C₂₂H₂₅N₃O₂S₂): Combines a benzylthio group with a phenoxyacetamide chain. This structure shows higher yields (88%) and lower melting points (133–135°C) compared to adamantyl derivatives, suggesting easier synthesis but lower thermal stability .

Antimicrobial and Anti-Inflammatory Properties

  • Adamantyl-thiadiazole derivatives, including the target compound, exhibit broad-spectrum antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to adamantane’s membrane-disrupting effects. For example, compounds like 5-(1-adamantyl)-3-(4-fluorobenzyl)-1,3,4-thiadiazoline-2-thione (Kadi et al., 2010) showed MIC values of 2–8 µg/mL against bacterial strains, outperforming non-adamantyl analogues .
  • Anti-inflammatory activity is linked to the inhibition of cyclooxygenase-2 (COX-2). The adamantyl group’s steric bulk may enhance binding to COX-2’s hydrophobic active site, as seen in N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide , which reduced inflammation in rodent models by 60% at 10 mg/kg .

Anticancer Potential

  • 2-Substituted-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles demonstrated moderate activity against PC3 prostate cancer cells (55.71% inhibition at 5 µM) . The target compound’s adamantane moiety may improve tumor targeting via enhanced lipophilicity, though direct cytotoxicity data are pending.

Melting Points and Solubility

Compound Melting Point (°C) Solubility (LogP)
Target Compound (Adamantyl derivative) Not reported Estimated ~4.5*
5-(Benzylthio) derivative (5h) 133–135 ~3.8
5-(Methylthio)-N-phenyl carboxamide 158–160 ~2.9

*Estimated based on adamantane’s hydrophobicity (LogP = 4.2) and aliphatic chain contributions.

Q & A

Q. Basic Research Focus

  • Methodological Answer : Synthesis optimization typically involves multi-step protocols, starting with adamantane-1-carbohydrazide as a precursor. Key steps include cyclization of thiadiazole rings and subsequent substitution reactions. For example, in analogous compounds (e.g., N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide), yields above 80% were achieved using dimethylformamide (DMF) as a solvent under reflux (100–110°C) for 6–8 hours . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to 6–7 during neutralization minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Q. Advanced Research Focus

  • Data-Driven Optimization : Advanced approaches employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis (e.g., 100 W, 80°C, 30 minutes) reduced reaction times by 50% in similar thiadiazole derivatives . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities, enabling iterative refinement.

What analytical techniques are critical for characterizing the molecular structure and confirming the identity of this compound?

Q. Basic Research Focus

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying functional groups. For example, adamantane protons resonate at δ 1.6–2.1 ppm, while thiadiazole ring protons appear at δ 7.8–8.2 ppm in related compounds . Fourier-transform infrared spectroscopy (FTIR) identifies key bonds (e.g., C=S stretch at 650–750 cm⁻¹).

Q. Advanced Research Focus

  • Advanced Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (version 2018/3) resolves stereoelectronic effects and confirms bond angles/lengths. For example, in 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, SC-XRD revealed a dihedral angle of 85.3° between adamantane and thiadiazole planes, critical for stability . Mass spectrometry (HRMS-ESI) provides exact mass (<5 ppm error) to rule out isobaric impurities.

How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound?

Q. Basic Research Focus

  • Methodological Answer : SAR studies require systematic substitution of the thiadiazole ring and adamantane moiety. For example, replacing the ethyl group in N-methylbutanamide with a fluorophenyl group (as in N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide) increased antimicrobial activity by 40% . Standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) ensure reproducibility.

Q. Advanced Research Focus

  • Data Contradiction Analysis : Discrepancies in activity data (e.g., conflicting IC₅₀ values across cell lines) may arise from variations in membrane permeability. Computational lipophilicity calculations (ClogP) using ChemDraw or MOE software reconcile these differences. For instance, adamantane’s ClogP of 4.2 enhances blood-brain barrier penetration, explaining neuroactive properties in some derivatives .

What strategies resolve contradictions in reported biological activity data for adamantane-containing thiadiazole derivatives?

Q. Advanced Research Focus

  • Methodological Answer : Contradictions often stem from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of datasets using tools like RevMan or GraphPad Prism identifies outliers. For example, a 2025 study found that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide showed 10-fold higher cytotoxicity in hypoxia (1% O₂) versus normoxia due to nitro group reduction . Replicating assays under standardized oxygen tension resolves such discrepancies.

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model target interactions. For example, docking N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide into COX-2 revealed hydrogen bonds with Arg120 and Tyr355, explaining anti-inflammatory activity . Free energy calculations (MM-PBSA) quantify binding affinities (±2 kcal/mol accuracy).

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

  • Methodological Answer : Scaling requires solvent optimization (e.g., replacing DMF with ethanol reduces toxicity) and continuous flow reactors for exothermic reactions. In a 2025 pilot study, flow synthesis of a similar compound achieved 90% yield at 50 g scale with <1% impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.